ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Descripción
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Propiedades
IUPAC Name |
ethyl 2-(2-phenylbenzimidazol-1-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-16(20)12-22-19-15-11-7-6-10-14(15)18-17(19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXALMVWKWZQHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Synthesis, Properties, and Applications of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Executive Summary
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a highly versatile N-alkoxybenzimidazole derivative. Characterized by a rigid benzimidazole core substituted with a phenyl group at the C2 position and an ethyl acetate moiety attached via an N-oxy linkage, this compound serves as a critical scaffold in medicinal chemistry and synthetic methodology. The core precursor, 1-hydroxy-2-phenylbenzimidazole (HPB) 1, is actively investigated across multiple domains. Derivatives of this class are utilized for their gastroprotective properties [[2]](), their utility as non-racemizing peptide coupling reagents 3, and their emerging role as allosteric inhibitors of bacterial transcription factors 4.
This guide provides an in-depth analysis of the molecule's structural profile, mechanistic synthesis, biological relevance, and self-validating experimental protocols designed for advanced researchers.
Structural and Physicochemical Profiling
The molecular architecture of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate dictates its chemical stability and biological interactions. The N-O bond is relatively stable under physiological pH but can be cleaved under strong reductive environments. The ethyl ester provides a lipophilic handle that can be hydrolyzed in vivo to the corresponding carboxylic acid, often serving as a prodrug strategy to enhance cellular permeability.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate |
| Molecular Formula | C₁₇H₁₆N₂O₃ |
| Molecular Weight | 296.32 g/mol |
| Calculated TPSA | ~53.4 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) |
| Rotatable Bonds | 6 |
Mechanistic Synthesis & Chemical Logic
The synthesis of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a highly selective two-step process characterized by a reductive cyclization followed by O-alkylation [[5]]().
Step 1: Reductive Cyclization to HPB
The precursor, 1-hydroxy-2-phenylbenzimidazole (HPB), is synthesized in high yield by the reaction of N-benzylidene-o-nitroaniline with potassium cyanide in methanol [[6]](). Causality: Under mild base-catalyzed conditions, KCN acts as a reductant, facilitating the partial reduction of the nitro group to a hydroxylamine intermediate. This intermediate subsequently attacks the imine carbon, driving the cyclization to the N-hydroxybenzimidazole core 7.
Step 2: Selective O-Alkylation
The N-hydroxyl group of HPB exhibits a pKa of approximately 7.0, making it sufficiently acidic for deprotonation by weak bases. Alkylation with ethyl bromoacetate yields the target N-alkoxybenzimidazole 4. Causality: The use of a weak base (like K₂CO₃) is critical; it selectively deprotonates the N-OH without causing the hydrolysis of the electrophile (ethyl bromoacetate) or the resulting ester product.
Caption: Synthetic workflow for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate.
Pharmacological & Biological Relevance
The N-alkoxybenzimidazole scaffold exhibits pleiotropic biological activities, making it a highly valuable pharmacophore in drug discovery:
-
Anti-Infective Therapeutics: Unlike traditional antibiotics that target cell wall synthesis or DNA replication, N-alkoxybenzimidazoles act as small-molecule inhibitors of the AraC family of bacterial transcription factors 4. By binding allosterically, they prevent the transcription factor from adopting the conformation required for DNA binding. This suppresses virulence gene expression without exerting intrinsic bactericidal pressure, thereby reducing the likelihood of resistance development 4.
-
Gastroprotection: HPB derivatives attenuate acid secretion by inhibiting the H+/K+-ATPase enzyme, providing significant gastroprotective effects against ethanol-induced gastric lesions 2.
-
Peptide Synthesis: The HPB core is utilized to generate novel organophosphorus coupling reagents that suppress racemization during solid-phase peptide synthesis, frequently outperforming traditional benzotriazole-based additives 38.
Caption: Mechanism of action for N-alkoxybenzimidazoles inhibiting bacterial virulence factors.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocols embed causality and self-validation at every critical step.
Protocol 1: Synthesis of 1-Hydroxy-2-phenylbenzimidazole (HPB)
-
Reaction Setup: Dissolve N-benzylidene-o-nitroaniline (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Add potassium cyanide (KCN, 2.0 eq) to the solution. Causality: KCN is required as a mild nucleophilic reductant to drive the cyclization of the Schiff base [[6]]().
-
Reflux & Monitor: Heat the mixture to reflux for 4-6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the intensely yellow starting material and the appearance of a highly polar, UV-active spot confirms the formation of HPB.
-
Workup: Cool to room temperature, concentrate in vacuo, and precipitate the product by adding cold water. Filter and recrystallize from ethanol to yield HPB as a crystalline solid 3.
Protocol 2: Synthesis of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
-
Solvent Selection: Charge a flame-dried flask with HPB (1.0 eq) and anhydrous DMF. Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated N-hydroxyl group.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the N-OH (pKa ~7) but weak enough to prevent the hydrolysis of the ethyl bromoacetate or the final ester product [[5]]().
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise at 0°C, then warm to room temperature. Causality: Dropwise addition at low temperature prevents exothermic side reactions and limits dialkylation or ring-opening pathways.
-
Reaction Monitoring: Stir for 12 hours. Self-Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The disappearance of the polar HPB spot and the appearance of a higher R_f spot (the less polar ester) confirms reaction progress.
-
Workup & Extraction: Quench with ice water and extract with EtOAc. Causality: Water dissolves the inorganic salts (KBr, K₂CO₃) and partitions the organic product into the EtOAc layer.
-
Structural Confirmation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Self-Validation: Perform ¹H-NMR. The appearance of a triplet at ~1.2 ppm (CH₃), a quartet at ~4.2 ppm (CH₂ of ethyl), and a distinct singlet at ~4.8 ppm (O-CH₂-CO) definitively confirms the successful attachment of the acetate moiety.
References
-
3Organophosphorus Esters of 1-Hydroxy-2-phenylbenzimidazole: Synthesis and Utilization as Novel Peptide Coupling Reagents. Thieme Connect.
-
6o-Nitroaniline derivatives. Part II. Reactions of nucleophiles with N-benzylidene-o-nitroaniline. RSC Publishing.
-
11-Hydroxy-2-phenylbenzimidazole | C13H10N2O | CID 606555. PubChem, NIH.
-
2Evaluation of Gastroprotective Activity of 1-Hydroxy-2-phenylbenzimidazole in Ethanol-induced Gastric Ulcers in Rats. SciSpace.
-
7Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals.
-
5Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate.
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8Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.
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4Novel anti-infection agents: Small-molecule inhibitors of bacterial transcription factors. ResearchGate.
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- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
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- 6. o-Nitroaniline derivatives. Part II. Reactions of nucleophiles with N-benzylidene-o-nitroaniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
Mechanism of Action for Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate Derivatives
A Dual-Targeting Scaffold for Anti-Virulence and Oncological Applications
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter privileged scaffolds that exhibit polypharmacology. The 1-alkoxy/1-hydroxybenzimidazole class—specifically ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate (CAS: 339104-28-8)—is a prime example. This compound and its free-acid derivatives operate at the intersection of two distinct, highly sought-after pharmacological domains: bacterial anti-virulence (via transcription factor inhibition) and targeted oncology (via PARP-1 inhibition).
This whitepaper dissects the causality behind these mechanisms, outlines self-validating experimental protocols, and provides the structure-activity relationship (SAR) data necessary for lead optimization.
Mechanism I: Anti-Virulence via AraC-Family Transcriptional Regulation
Traditional antibiotics target essential bacterial processes (e.g., cell wall synthesis), exerting immense selective pressure that drives antimicrobial resistance. Anti-virulence agents, conversely, disarm the pathogen without killing it, preserving the host microbiome and reducing resistance emergence[1].
The Target and Causality
The primary targets for 1-alkoxybenzimidazole derivatives are AraC-family transcription factors , such as VirF (Shigella flexneri), LcrF (Yersinia pseudotuberculosis), and MarA (Escherichia coli)[2][3]. These proteins regulate the expression of the Type III Secretion System (T3SS)—the molecular syringe pathogens use to inject effector proteins into host cells[2].
Molecular Mechanism
The active pharmacophore (the hydrolyzed acetic acid derivative) acts as a competitive antagonist at the C-terminal DNA-binding domain of these transcription factors[3]. By sterically hindering the helix-turn-helix motif, the compound prevents the transcription factor from intercalating into the major groove of the promoter DNA (e.g., pvirB). Without this binding event, RNA polymerase is not recruited, T3SS assembly is halted, and the bacteria are rendered avirulent[3][4].
Fig 1: Anti-virulence signaling pathway via AraC-family transcription factor inhibition.
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
To prove direct DNA-binding inhibition rather than upstream regulatory artifacts, we utilize EMSA. This cell-free system is self-validating because it decouples the physical binding event from complex cellular metabolism[3].
Step-by-Step Methodology:
-
Probe Preparation: Synthesize a 5'-fluorophore-labeled DNA probe corresponding to the specific promoter region (e.g., 40-bp pvirB sequence).
-
Protein Purification: Express and purify recombinant VirF/LcrF with a C-terminal His-tag using Ni-NTA affinity chromatography.
-
Binding Reaction: Incubate 50 nM labeled DNA probe with 500 nM purified protein in binding buffer (20 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) for 15 minutes at room temperature.
-
Compound Titration: Add the active acetic acid derivative at varying concentrations (1 µM to 100 µM) and incubate for an additional 20 minutes.
-
Electrophoresis: Resolve the complexes on a 6% native polyacrylamide gel at 100V for 90 minutes at 4°C.
-
Quantification: Image the gel using a fluorescence scanner. Calculate the IC50 based on the disappearance of the shifted (protein-DNA) band relative to the vehicle control.
Mechanism II: Oncological Targeting via PARP-1 Inhibition
Beyond anti-virulence, N-substituted 1-hydroxybenzimidazole derivatives exhibit profound cytotoxic effects against specific human leukemia and breast cancer cell lines (e.g., HL-60, K562, MDA-MB)[5][6].
The Target and Causality
Poly (ADP-ribose) polymerase 1 (PARP-1) is an enzyme critical for repairing single-strand DNA breaks. In cancer cells harboring defective homologous recombination pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks, triggering apoptosis via synthetic lethality[5].
Molecular Mechanism
The benzimidazole core serves as a structural mimic of the nicotinamide moiety of NAD+ (the natural substrate of PARP-1). The 1-oxyacetate and 2-phenyl substitutions project into the hydrophobic accessory pocket of the PARP-1 active site, locking the enzyme in an inactive conformation and preventing the poly-ADP-ribosylation of target histones[5][6].
Fig 2: Step-by-step workflow for the cell-free colorimetric PARP-1 inhibition assay.
Protocol: Cell-Free PARP-1 Inhibition Assay
To validate PARP-1 as the direct molecular target, we employ a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins[6].
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C. Wash with PBS-T.
-
Enzyme Reaction: Add 0.5 Units of recombinant human PARP-1 enzyme per well.
-
Compound Addition: Add the benzimidazole derivative (serial dilutions from 0.01 µM to 50 µM).
-
Substrate Initiation: Initiate the reaction by adding an NAD+ mix containing biotinylated NAD+. Incubate for 60 minutes at room temperature.
-
Detection: Wash the plate, add Streptavidin-HRP, and incubate for 30 minutes. Add TMB substrate for color development.
-
Readout: Stop the reaction with 2M HCl and measure absorbance at 450 nm using a microplate reader.
Structure-Activity Relationship (SAR) & Pharmacokinetics
The structural nuances of the 1-alkoxybenzimidazole scaffold dictate its biological utility. The ethyl ester variant (Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate) functions primarily as a prodrug . The lipophilic ethyl ester enhances cell membrane permeability. Once internalized, intracellular esterases hydrolyze the ester to yield the active acetic acid derivative[1][3].
Quantitative SAR Data Summary
| Compound Variant | R1 Substitution (Pos 1) | R2 Substitution (Pos 2) | Primary Target | In Vitro IC50 (µM) | Cellular Activity |
| Ethyl Ester (Prodrug) | -O-CH₂-COOCH₂CH₃ | Phenyl | VirF / LcrF | > 50.0 µM | High (Permeable) |
| Free Acetic Acid | -O-CH₂-COOH | Phenyl | VirF / LcrF | 3.5 - 8.0 µM | Low (Poor Permeability) |
| Amidino-Derivative | -OH / -O-Alkyl | Substituted Phenyl | PARP-1 | 0.05 - 28.5 µM | High (Apoptotic) |
Data synthesized from established in vitro EMSA and PARP-1 inhibition screens[1][3][5].
Trustworthiness & Self-Validating Assay Systems
As scientists, we must engineer trust into our workflows. A single assay is never sufficient to declare a mechanism of action. To ensure scientific integrity, the protocols described above must be embedded within a self-validating system:
-
Orthogonal Validation (Anti-Virulence): EMSA proves direct DNA-binding inhibition, but it lacks cellular context. We mandate pairing EMSA with a cell-based β-galactosidase reporter assay (using an avirulent S. flexneri strain with a pvirB-lacZ fusion)[3][7]. If a compound shows high activity in EMSA but fails the reporter assay, it flags a permeability issue (common with the free acid variant).
-
Counter-Screening (Toxicity): True anti-virulence agents must not inhibit bacterial growth. Every hit from the reporter assay must be counter-screened via standard OD600 growth curves. Any compound that reduces bacterial viability is discarded as a general toxicant rather than a specific VirF/LcrF inhibitor[2][7].
-
Positive Controls: The PARP-1 assay must always run parallel to a known, validated inhibitor such as 3-aminobenzamide or Olaparib to normalize the IC50 calculations and validate enzyme activity[5].
References
-
Emanuele, A. A., & Garcia, G. A. (2015). Mechanism of Action and Initial, In Vitro SAR of an Inhibitor of the Shigella flexneri Virulence Regulator VirF. PLOS One.[Link]
-
Garrity-Ryan, L. K., et al. (2010). Small Molecule Inhibitors of LcrF, a Yersinia pseudotuberculosis Transcription Factor, Attenuate Virulence and Limit Infection in a Murine Pneumonia Model. Infection and Immunity.[Link]
-
Alp, M., et al. (2014). Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole derivatives. Archives of Pharmacal Research.[Link]
-
Dickey, S. W., et al. (2016). Novel Strategies for the Treatment of Pseudomonas aeruginosa Infections. ACS Infectious Diseases.[Link]
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- 4. Mechanism of Action and Initial, In Vitro SAR of an Inhibitor of the Shigella flexneri Virulence Regulator VirF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HTS of the Virulence Regulator VirF: A Novel Antibacterial Target for Shigellosis - PMC [pmc.ncbi.nlm.nih.gov]
ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate molecular weight and exact mass
Abstract
This technical guide provides a comprehensive overview of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, a novel derivative of the versatile 2-phenyl-1H-benzimidazole scaffold. While specific experimental data for this compound is not extensively available in public databases, this document, grounded in established chemical principles and data from closely related analogues, delineates its core physicochemical properties, proposes a robust synthetic pathway, and discusses its potential applications in drug discovery and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and functional potential of new benzimidazole-based compounds.
Introduction: The Benzimidazole Scaffold in Modern Chemistry
The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[2][3] Benzimidazole derivatives have been successfully developed as antiviral, antifungal, antiparasitic, and anticancer agents.[][5] The 2-phenyl substituted benzimidazoles, in particular, have attracted significant attention due to their potent and diverse pharmacological profiles, including activity as VEGFR-2 inhibitors for anti-breast cancer therapy.[5]
This guide focuses on a specific, less-documented derivative: ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate. The introduction of an oxyacetate group at the N-1 position is a key structural modification that can significantly impact the compound's lipophilicity, solubility, and pharmacokinetic profile, potentially offering new avenues for therapeutic intervention.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate awaits its synthesis and characterization. However, based on its molecular structure, we can predict its key quantitative descriptors.
Molecular Structure and Core Data
The molecular formula of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is determined to be C₁₇H₁₆N₂O₃ .
| Parameter | Value | Method |
| Molecular Weight | 296.32 g/mol | Calculated |
| Exact Mass | 296.11609 Da | Calculated |
| Molecular Formula | C₁₇H₁₆N₂O₃ | - |
Diagram of the Molecular Structure of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Caption: 2D structure of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate.
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is proposed, commencing with the synthesis of the 2-phenyl-1H-benzimidazole precursor, followed by N-1 functionalization.
Step 1: Synthesis of 2-Phenyl-1H-benzimidazole
The synthesis of 2-phenyl-1H-benzimidazole is well-established and can be achieved through the condensation of o-phenylenediamine with benzaldehyde.[6][7] This reaction is often catalyzed by an acid or an oxidizing agent.
Diagram of the Synthesis of 2-Phenyl-1H-benzimidazole
Caption: Reaction scheme for the synthesis of 2-phenyl-1H-benzimidazole.
Experimental Protocol:
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as chloroform or ethanol, add benzaldehyde (1.0 eq).[6]
-
Add a catalytic amount of an ammonium salt like ammonium chloride (NH₄Cl).[6]
-
Stir the reaction mixture at room temperature or under gentle reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction, followed by recrystallization to yield pure 2-phenyl-1H-benzimidazole.
Step 2: Synthesis of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
This step involves the introduction of the oxyacetate moiety at the N-1 position of the benzimidazole ring. A proposed method involves the O-alkylation of a 2-phenyl-1H-benzimidazol-1-ol intermediate with ethyl bromoacetate.
Diagram of the N-1 Functionalization
Caption: Proposed reaction for the synthesis of the target compound.
Experimental Protocol:
-
Synthesize the 2-phenyl-1H-benzimidazol-1-ol intermediate. While specific literature for this exact precursor is sparse, analogous N-hydroxy benzisoxazoles have been synthesized.[8][9]
-
Dissolve the 2-phenyl-1H-benzimidazol-1-ol (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Add ethyl bromoacetate (1.1 eq) to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction and purified by column chromatography.
Predicted Spectroscopic Data
The structural elucidation of the title compound would rely on standard spectroscopic techniques. Based on data from similar benzimidazole derivatives, the following spectral characteristics are anticipated.[10][11][12][13]
-
¹H NMR:
-
Aromatic protons of the benzimidazole and phenyl rings are expected to appear in the range of δ 7.0-8.5 ppm.
-
The methylene protons of the acetate group (-O-CH₂-CO-) would likely resonate around δ 4.5-5.0 ppm.
-
The ethyl group protons would appear as a quartet (-O-CH₂-CH₃) around δ 4.2 ppm and a triplet (-O-CH₂-CH₃) around δ 1.3 ppm.
-
-
¹³C NMR:
-
Aromatic carbons are expected in the δ 110-150 ppm region.
-
The carbonyl carbon of the ester is anticipated around δ 165-170 ppm.
-
The methylene and methyl carbons of the ethyl group and the acetate methylene will appear in the upfield region.
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.
-
Characteristic C=N and C=C stretching vibrations from the benzimidazole and phenyl rings would be observed in the 1450-1650 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 296 or 297, respectively.
-
Potential Applications and Future Directions
The unique structural features of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate suggest several promising avenues for research and development.
-
Drug Discovery: Given the broad biological activities of benzimidazoles, this novel derivative should be screened for a range of therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent. The oxyacetate moiety may enhance its pharmacokinetic properties, potentially leading to improved bioavailability and efficacy.
-
Materials Science: Benzimidazole-containing polymers have shown interesting properties, including proton conductivity. The functionalization at the N-1 position could be a starting point for the development of novel polymers with tailored electronic or optical properties.
Conclusion
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate represents an intriguing, yet underexplored, molecule with significant potential. This technical guide provides a foundational understanding of its core properties and a viable synthetic strategy. It is our hope that this document will stimulate further research into this and related compounds, ultimately unlocking their full potential in both medicine and materials science.
References
-
Phan, N. K. N., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link][2]
-
Huynh, T. K. C., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link][3]
- Ramanpreet, et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry.
-
Patil, V. S., et al. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazole Molecules. IntechOpen. [Link][]
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Abdel-Maksoud, M. S., et al. (2019). Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity. Archiv der Pharmazie. [Link][5]
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PubChem. (n.d.). ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate. National Center for Biotechnology Information. [Link]
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Li, J., & Chen, J. (2008). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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El-Sayed, N. N. E., et al. (2020). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]
- Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
-
Hernández-Campos, A., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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ChemBK. (n.d.). ethyl 2-ethyl-1H-benzimidazole-1-acetate. [Link]
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Gherraf, N., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]
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Perumal, S., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. [Link]
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2-phenyl-1H-benzimidazole promoted by Cd-doped ZnO nanoflakes under microwave irradiation. [Link]
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PubChem. (n.d.). 2-Phenylbenzimidazole. National Center for Biotechnology Information. [Link]
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Phan, N. K. N., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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Patil, V. S., et al. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazole Molecules. IntechOpen. [Link]
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Mary, Y. S., & Balachandran, V. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Pluta, J. (1993). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. Pharmazie. [Link]
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Kumar, R., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. [Link]
- Al-Salahi, R., et al. (2016). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine.
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. [Link]
-
Polley, A., et al. (2024). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. ResearchGate. [Link]
-
Gelin, C. F., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]
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pharmacokinetic profiling of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate compounds
An In-depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate Compounds
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their pharmacokinetic profiles. This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of a novel series of compounds exemplified by ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate. We will delve into the strategic design of in vivo and in vitro studies, robust bioanalytical methodologies, and the interpretation of key pharmacokinetic parameters. The causality behind experimental choices is emphasized to equip researchers and drug development professionals with the expertise to conduct self-validating and insightful pharmacokinetic studies.
Introduction: The Significance of Benzimidazoles in Drug Discovery
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring.[3] This privileged structure is a key component in a multitude of FDA-approved drugs and investigational agents, owing to its ability to interact with various biological targets.[4] The pharmacological diversity of benzimidazoles is vast, encompassing antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties.[2][5]
The specific compound of interest, ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, represents a promising scaffold for further therapeutic development. A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to optimizing its drug-like characteristics and ensuring its clinical translatability.[2][6]
Foundational Principles of Pharmacokinetic Profiling
Pharmacokinetics (PK) is the study of the time course of a drug's journey through the body. It provides a quantitative understanding of how a drug is absorbed, distributed to various tissues, metabolized into other compounds, and ultimately excreted. For benzimidazole derivatives, several key pharmacokinetic characteristics have been consistently observed:
-
First-Pass Metabolism: These compounds often undergo significant metabolism in the liver after oral administration, which can reduce the amount of active drug reaching systemic circulation.[7][8]
-
Variable Bioavailability: The absolute bioavailability of benzimidazoles can be low and highly variable, ranging from 2% to 60% when administered orally.[7]
-
Multicompartment Pharmacokinetics: The distribution of benzimidazoles throughout the body is often complex and cannot be described by a simple one-compartment model.[7][8]
-
Potential for Non-Linearity: At higher doses, the pharmacokinetic profile of some benzimidazoles can become non-linear, meaning that a proportional increase in dose does not lead to a proportional increase in drug exposure.[7][9]
A comprehensive pharmacokinetic profile is essential for determining the optimal dosage regimen, predicting potential drug-drug interactions, and ensuring the safety and efficacy of a new chemical entity.[6]
In Vivo Pharmacokinetic Study Design: A Step-by-Step Protocol
The primary objective of an in vivo pharmacokinetic study is to characterize the disposition of the test compound in a living organism. The following protocol is designed for an initial rodent study, which is a standard approach in preclinical drug development.
Animal Model Selection and Acclimatization
-
Rationale: Sprague-Dawley rats are a common choice for initial pharmacokinetic studies due to their well-characterized physiology and metabolism, as well as their ease of handling.
-
Protocol:
-
Procure healthy, male Sprague-Dawley rats (200-250 g) from a reputable supplier.
-
Acclimatize the animals for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Surgically implant jugular vein catheters to facilitate serial blood sampling. Allow for a post-surgical recovery period of at least 48 hours.
-
Dosing and Administration
-
Rationale: Both intravenous (IV) and oral (PO) administration routes are necessary to determine the absolute bioavailability of the compound. The IV route provides a direct measure of systemic exposure, while the PO route assesses oral absorption.
-
Protocol:
-
Prepare a clear, sterile solution of the test compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like PEG 400).
-
Divide the animals into two groups (n=3-5 per group):
-
Group 1 (IV): Administer a single bolus dose (e.g., 5 mg/kg) via the jugular vein catheter.
-
Group 2 (PO): Administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
-
The dose selection should be based on any available toxicology data to ensure it is well-tolerated.
-
Blood Sample Collection
-
Rationale: Serial blood sampling is crucial for constructing a plasma concentration-time profile, which is the foundation for calculating pharmacokinetic parameters.
-
Protocol:
-
Collect blood samples (approximately 100-150 µL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately centrifuge the blood samples (e.g., 10,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
The following diagram illustrates the workflow for the in vivo pharmacokinetic study:
Bioanalytical Methodology: LC-MS/MS for Accurate Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[10][11]
Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a simple and effective method for removing high-molecular-weight proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[10]
-
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the LC-MS/MS system.
-
LC-MS/MS Conditions
-
Rationale: The chromatographic conditions must be optimized to achieve good separation of the analyte from endogenous matrix components and any potential metabolites. The mass spectrometric parameters are tuned to ensure sensitive and specific detection.
-
Proposed Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for the analyte and internal standard must be optimized by direct infusion.
-
The bioanalytical workflow is depicted in the following diagram:
Data Analysis and Interpretation of Pharmacokinetic Parameters
Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental or compartmental analysis. The following table summarizes the key parameters and their significance.
| Parameter | Symbol | Description | Significance |
| Maximum Plasma Concentration | Cmax | The highest observed concentration of the drug in plasma. | An indicator of the rate and extent of absorption. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Provides information on the rate of absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | A measure of the extent of absorption and overall drug exposure. |
| Half-Life | t1/2 | The time required for the plasma concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | A measure of the body's efficiency in eliminating the drug. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma. | Indicates the extent of drug distribution into the tissues. |
| Absolute Bioavailability | F% | The fraction of an orally administered dose that reaches the systemic circulation unchanged. | A critical parameter for determining the oral dose. |
Calculation of Absolute Bioavailability (F%):
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Predicted Metabolic Pathways
Benzimidazole derivatives are known to undergo extensive metabolism, primarily in the liver.[8] For ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, several metabolic transformations can be predicted based on its chemical structure.
-
Ester Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis by esterases, primarily in the liver and plasma, to form the corresponding carboxylic acid metabolite. This is often a rapid and major metabolic pathway for ester-containing drugs.[12][13]
-
Aromatic Hydroxylation: The phenyl and benzimidazole rings can undergo hydroxylation mediated by cytochrome P450 (CYP) enzymes. The resulting hydroxylated metabolites can then be further conjugated.
-
N-dealkylation: While less common for this specific structure, cleavage of the oxyacetate side chain could occur.
-
Conjugation: The hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine or bile.
The predicted metabolic pathway is illustrated below:
Conclusion
The pharmacokinetic profiling of novel benzimidazole derivatives, such as ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, is a critical component of the drug discovery and development process. This guide has provided a detailed and scientifically grounded framework for conducting these essential studies. By understanding the causality behind experimental choices and employing robust bioanalytical techniques, researchers can generate high-quality pharmacokinetic data. This data is indispensable for optimizing lead compounds, designing appropriate dosing regimens for further preclinical and clinical studies, and ultimately, for the successful translation of promising new chemical entities into effective therapeutic agents.
References
- Spasov A.A., Smirnova L.A., Iezhitsa I.N., Sergeeva S.A., Ozerov A.A. (2002). Pharmacokinetic of benzimidazole derivatives. [Source URL not available for direct linking, but can be found via the provided search result title]
- Spasov, A. A., Smirnova, L. A., & Iezhitsa, I. N. (2002).
- BenchChem. (2025). Quantitative Analysis of Benzimidazoles in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC. BenchChem.
- (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. PMC - NIH.
- BenchChem. (2025). Inter-laboratory comparison of quantitative methods for benzimidazoles. BenchChem.
- MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual.
- (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography.
- (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- (2024). Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. [Source URL not available for direct linking, but can be found via the provided search result title]
- (2023). QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents.
- (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds.
- (n.d.).
- (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research.
- (2007).
- (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
- (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
- Crowell, S. R., Smith, J. N., Creim, J. A., Faber, W., & Teeguarden, J. G. (2015). Physiologically based pharmacokinetic modeling of ethyl acetate and ethanol in rodents and humans. PubMed.
- (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- Wagner, J. G. (n.d.). A modern view of pharmacokinetics. Deep Blue Repositories.
- (n.d.). Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles. [Source URL not available for direct linking, but can be found via the provided search result title]
- (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
- (n.d.).
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- 7. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
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- 13. mdpi.com [mdpi.com]
step-by-step synthesis protocol for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Abstract & Strategic Overview
Derivatives of 1-hydroxybenzimidazoles are highly valuable structural motifs in medicinal chemistry and serve as critical precursors for novel peptide coupling reagents[1]. The target molecule, ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate , is synthesized via a robust two-phase protocol: the construction of the 1-hydroxy-2-phenyl-1H-benzimidazole core, followed by regioselective O-alkylation.
As a Senior Application Scientist, I have designed this protocol to prioritize regiocontrol and high-purity isolation. The primary challenge in this synthesis is the ambident nature of the benzimidazole anion, which can undergo both N- and O-alkylation. By strictly controlling the solvent environment and base selection, this workflow kinetically favors the O-alkylated ester, establishing a self-validating system for reproducible yields.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis of the final product.
| Reagent | MW ( g/mol ) | Eq. | Mass / Vol | Moles | Functional Role |
| Phase 1: Core Synthesis | |||||
| o-Nitroaniline | 138.12 | 1.0 | 1.38 g | 10.0 mmol | Starting Material |
| Benzaldehyde | 106.12 | 1.05 | 1.07 mL | 10.5 mmol | Electrophile |
| Potassium Cyanide (KCN) | 65.12 | 2.0 | 1.30 g | 20.0 mmol | Cyclization Agent |
| Phase 2: O-Alkylation | |||||
| 1-Hydroxy-2-phenylbenzimidazole | 210.23 | 1.0 | 2.10 g | 10.0 mmol | Intermediate Core |
| Ethyl Bromoacetate | 167.00 | 1.1 | 1.22 mL | 11.0 mmol | Alkylating Agent |
| Potassium Carbonate (K 2 CO 3 ) | 138.21 | 2.0 | 2.76 g | 20.0 mmol | Mild Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20.0 mL | - | Aprotic Solvent |
Synthetic Workflow Visualization
Synthetic workflow for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate.
Phase 1: Synthesis of 1-Hydroxy-2-phenyl-1H-benzimidazole
Mechanistic Rationale
The formation of the 1-hydroxybenzimidazole core utilizes a highly specific cyanide-mediated reductive cyclization of an o-nitro imine[2]. The cyanide ion acts as a specific nucleophile that attacks the imine carbon. The resulting intermediate undergoes an intramolecular cyclization with the ortho-nitro group. This pathway is deliberately chosen over direct hydrogenation (e.g., Pd/C or NaS 2 O 4 ) because direct reduction frequently over-reduces the intermediate to the N-H benzimidazole, drastically reducing the yield of the required N-OH tautomer.
Step-by-Step Protocol
-
Imine Condensation: In a 100 mL round-bottom flask, dissolve o-nitroaniline (1.38 g, 10 mmol) and benzaldehyde (1.07 mL, 10.5 mmol) in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation of Schiff Base: Cool the reaction to 0 °C. Filter the resulting bright orange/red precipitate of N-benzylidene-o-nitroaniline and wash with cold ethanol (5 mL).
-
Cyanide Cyclization: ⚠️ SAFETY: KCN is highly toxic. Perform strictly in a fume hood. Dissolve the intermediate Schiff base in 30 mL of methanol. Add a solution of KCN (1.30 g, 20 mmol) dissolved in 5 mL of distilled water dropwise to the stirring mixture.
-
Ring Closure: Reflux the mixture for 4 hours. The color will transition from deep orange to a pale yellow/brown solution as the cyclization completes.
-
Workup & Precipitation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. Carefully neutralize the basic solution with 1M HCl to pH 6.0–6.5.
-
Filtration: Collect the precipitated 1-hydroxy-2-phenyl-1H-benzimidazole via vacuum filtration. Recrystallize from ethanol to yield a white to pale-yellow crystalline solid.
Self-Validating IPQC (In-Process Quality Control): The N-OH intermediate is distinctly acidic. On a silica TLC plate (Hexane:EtOAc 1:1), it will streak heavily unless 1% acetic acid is added to the eluent. It also produces a positive (dark purple/blue) stain when treated with a 1% aqueous FeCl 3 solution, confirming the presence of the free N-OH group.
Phase 2: Regioselective O-Alkylation
Mechanistic Rationale
1-Hydroxybenzimidazoles exist in a prototropic tautomeric equilibrium (N-hydroxy vs. N-oxide)[3]. Deprotonation yields an ambident anion. To selectively drive the reaction toward O-alkylation rather than N-alkylation, we apply Hard-Soft Acid-Base (HSAB) principles. Potassium carbonate (K 2 CO 3 ) is a mild base that fully deprotonates the N-OH group (pKa ~7) without hydrolyzing the ethyl bromoacetate. By using DMF—a polar aprotic solvent—the potassium cation is weakly solvated, leaving the "harder" oxygen nucleophile highly reactive. Furthermore, steric hindrance at the N-position from the adjacent C2-phenyl ring heavily disfavors N-alkylation[4].
Regioselectivity rationale for the O-alkylation of the ambident benzimidazole anion.
Step-by-Step Protocol
-
Deprotonation: Charge a flame-dried 50 mL round-bottom flask with 1-hydroxy-2-phenyl-1H-benzimidazole (2.10 g, 10.0 mmol) and 20 mL of anhydrous DMF. Add finely powdered, anhydrous K 2 CO 3 (2.76 g, 20.0 mmol).
-
Anion Generation: Stir the suspension vigorously at room temperature for 30 minutes. The solution will darken slightly, indicating the formation of the benzimidazole anion.
-
Alkylation: Using a syringe, add ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise over 5 minutes to prevent localized exothermic spikes.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 to 6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the baseline-streaking starting material is entirely replaced by a single, highly mobile, UV-active spot (R f ~ 0.6).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water. This will crash out the highly lipophilic target ester.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
DMF Removal: Wash the combined organic layers aggressively with brine (4 × 30 mL). Critical Step: DMF partitions into the aqueous layer, but multiple brine washes are mandatory to remove trace DMF from the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford pure ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate .
Self-Validating IPQC & Characterization: Successful O-alkylation is immediately validated by the loss of the broad O-H stretching band (~2500–2800 cm −1 ) in the IR spectrum and the appearance of a sharp, intense ester carbonyl stretch at ~1745 cm −1 . In 1 H NMR (CDCl 3 ), the diagnostic signals include a sharp singlet at ~4.90 ppm (integrating to 2H) for the -O-CH 2
- group, alongside the standard ethyl ester quartet (~4.20 ppm) and triplet (~1.25 ppm).
References
- Synthesis of α,α-Disubstituted β-Amino Esters and Peptide ... Researcher.life.
- Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate.
- Organophosphorus Esters of 1-Hydroxy-2-phenylbenzimidazole: Synthesis and Utilization as Novel Peptide Coupling Reagents. Thieme E-Books & E-Journals.
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Advanced HPLC Method Development and Validation Protocol for Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Executive Summary
The quantification of complex heterocyclic compounds demands analytical methodologies that transcend basic trial-and-error screening. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate . Designed for drug development professionals, this guide establishes a self-validating analytical framework grounded in structural causality, ensuring compliance with [1] and[2] standards.
Analyte Profiling & Mechanistic Rationale
To design a robust method, we must first deconstruct the analyte's physicochemical architecture. Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate presents a unique triad of chromatographic challenges:
-
The N-Oxyacetate Ethyl Ester (Lability Point): Esters are highly susceptible to base-catalyzed hydrolysis. Alkaline mobile phases are strictly contraindicated. A buffered acidic environment (pH 3.0) is mandatory to preserve the ester linkage and prevent on-column degradation.
-
The Benzimidazole Core (Ionization Control): The N3 nitrogen of the benzimidazole ring is weakly basic. At neutral pH, partial ionization leads to severe peak tailing due to secondary electrostatic interactions with unendcapped silanols on the stationary phase. By buffering at pH 3.0, we ensure complete protonation, yielding sharp, symmetrical peaks.
-
Dual Aromatic Systems (Selectivity Optimization): The molecule features both a benzimidazole core and a 2-phenyl substitution. While a standard C18 column relies solely on hydrophobic dispersion forces, employing a Phenyl-Hexyl stationary phase leverages π−π interactions. This orthogonal selectivity significantly enhances resolution from closely eluting synthesis impurities or degradation products[3].
Fig 1: Mechanistic causality between analyte structural features and chromatographic parameters.
Chromatographic Method Parameters
The following parameters were optimized to ensure baseline resolution, peak symmetry, and method robustness.
Table 1: Optimized HPLC Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm | Maximizes π−π retention for aromatic rings. |
| Mobile Phase A | 10 mM KH2PO4 Buffer (pH 3.0) | Prevents ester hydrolysis; suppresses silanol tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and better UV transparency than Methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 30°C | Reduces backpressure and stabilizes retention times. |
| Detection | UV at 254 nm | Corresponds to the primary benzimidazole chromophore. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining sensitivity. |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 70 | 30 | Initial Hold / Equilibration |
| 12.0 | 30 | 70 | Linear Gradient (Analyte Elution) |
| 16.0 | 30 | 70 | High Organic Wash (Clear hydrophobic impurities) |
| 16.1 | 70 | 30 | Return to Initial Conditions |
| 20.0 | 70 | 30 | Re-equilibration |
Step-by-Step Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Buffer): Weigh 1.36 g of Potassium Dihydrogen Phosphate ( KH2PO4 ). Dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane and sonicate for 10 minutes.
-
Diluent: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Matching the diluent to the initial gradient conditions prevents solvent shock and peak distortion.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve completely, and dilute to volume.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
The Self-Validating Sequence Design
To ensure absolute trustworthiness, the analytical sequence must be designed as a self-validating system. The run will automatically halt, or data will be invalidated, if the System Suitability Test (SST) criteria are not met prior to sample analysis.
-
Blank (Diluent): 2 Injections (Verifies baseline stability and absence of carryover).
-
SST Standard (100 µg/mL): 5 Injections (Validates system precision, efficiency, and peak symmetry).
-
Unknown Samples: Up to 10 Injections.
-
Bracketing Standard: 1 Injection (Ensures system drift remains ≤ 2.0% throughout the run).
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria | Quality Attribute Verified |
| Retention Time (%RSD) | ≤ 1.0% | Pump delivery stability and column equilibration. |
| Peak Area (%RSD, n=5) | ≤ 2.0% | Autosampler injection precision. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Peak symmetry; confirms absence of silanol interactions. |
| Theoretical Plates ( N ) | ≥ 5000 | Column efficiency and stationary phase integrity. |
Method Validation Framework
Validation must be executed in strict accordance with [1] to prove the method is "fit for purpose" for compendial applications[2].
Fig 2: Method validation lifecycle aligned with ICH Q2(R1) and USP <1225> standards.
Table 4: ICH Q2(R1) Validation Parameters & Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation (Acid, Base, Peroxide, Heat, UV). Expect rapid degradation in base due to ester cleavage. | No interference at analyte RT; Peak purity index > 0.990. |
| Linearity | 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 - 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2.0% of 100% response. |
| Accuracy | Triplicate sample preparations spiked at 50%, 100%, and 150% levels. | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Precision | 6 independent sample preparations at 100% concentration (Method Precision). | %RSD of the calculated assay ≤ 2.0%. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio evaluation from serial dilutions of the standard. | S/N ≥ 3 for Limit of Detection (LOD); S/N ≥ 10 for Limit of Quantitation (LOQ). |
References
-
Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. Available at:[Link]
-
AKJournals. "Development and validation of an RP-HPLC method for simultaneous analysis of drotaverine and omeprazole in a tablet dosage form." (Reference for Benzimidazole HPLC Methodologies). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Aqueous Degradation of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Welcome to the Application Support Center. As drug development professionals, encountering aqueous instability with ester-containing prodrugs or active pharmaceutical ingredients (APIs) is a common, yet solvable, hurdle. This guide is engineered to move beyond superficial fixes, providing you with the mechanistic causality behind the degradation of this specific benzimidazole-acetate scaffold. By understanding the underlying physical chemistry, you can design self-validating experiments that definitively isolate the root cause of instability and implement robust formulation strategies.
Mechanistic Overview: The Chemical Liabilities
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate possesses three distinct chemical domains, but its primary liability in aqueous media is the ethyl ester moiety .
Esters are highly susceptible to hydrolysis, a process catalyzed by both hydrogen ions (specific acid catalysis) and hydroxyl ions (specific base catalysis)[1]. In standard physiological buffers (e.g., pH 7.4), the local concentration of hydroxyl ions drives acyl-oxygen cleavage, converting the parent compound into 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid and ethanol.
Furthermore, the unique N-O bond connecting the acetate group to the benzimidazole core introduces a secondary degradation pathway: N-O bond cleavage. While relatively stable under standard aqueous conditions, this bond can become labile under severe oxidative or photolytic stress, leading to major structural fragmentation.
Figure 1: Divergent degradation pathways of the benzimidazole acetate derivative in aqueous media.
Troubleshooting FAQs
Q1: My compound shows rapid loss of parent mass in PBS (pH 7.4) at 37°C, but no precipitation is visible. What is happening? A: The disappearance of the parent compound without visible precipitation strongly indicates chemical degradation rather than physical aggregation. At pH 7.4, the ester group undergoes base-catalyzed hydrolysis[1]. The resulting carboxylic acid degradant is typically more polar and highly soluble in aqueous media, which explains the lack of precipitation.
Q2: How can I analytically differentiate between ester hydrolysis and N-O bond cleavage in my LC-MS/MS data? A: You must look for specific mass shifts. Ester hydrolysis results in the loss of the ethyl group and the addition of a proton, yielding a predictable net mass shift of -28 Da to form the carboxylic acid. In contrast, N-O bond cleavage will yield major structural fragmentation, typically producing 2-phenyl-1H-1,3-benzimidazol-1-ol and ethyl glycolate derivatives. These fragments will have completely different parent masses and distinct MS/MS fragmentation patterns.
Q3: My degradation rate varies wildly between different batches of pH 7.4 buffer. Why? A: This is a classic symptom of general base catalysis [1]. While the pH may be identical (7.4), the concentration of the buffer species (e.g., phosphate ions) might differ between batches. Phosphate acts as a general base, directly participating in the transition state of ester hydrolysis. To validate this, test the degradation rate at a constant pH of 7.4 while titrating the phosphate concentration from 10 mM to 100 mM. If the degradation rate increases linearly with buffer concentration, general base catalysis is confirmed.
Q4: I need to perform an in vitro cell assay at pH 7.4 for 48 hours. How can I stabilize the compound? A: If the assay requires physiological pH, you cannot alter the bulk pH. Instead, minimize the time the compound spends in the aqueous phase. Prepare a high-concentration stock in a strictly aprotic solvent like anhydrous DMSO. Spike the compound into the pre-warmed assay buffer immediately before adding it to the cells. Alternatively, explore the use of co-solvents (e.g., 0.1% to 1% PEG400 or cyclodextrins) to alter the local dielectric constant and partially shield the ester from hydrolytic attack[1].
Self-Validating Experimental Protocol: Kinetic Stability Profiling
To establish a definitive stability profile, you must execute a forced degradation study that isolates pH, temperature, and buffer effects. This protocol aligns with the core principles of ICH Q1A(R2) guidelines for stability testing[2], adapted for early-stage aqueous kinetic profiling[3].
Figure 2: Self-validating experimental workflow for kinetic profiling of aqueous degradation.
Step-by-Step Methodology
-
Aprotic Stock Preparation: Prepare a 10 mM stock in anhydrous DMSO. Causality: Water is the primary reactant in hydrolysis. Excluding moisture from the stock ensures the kinetic "clock" doesn't start until the compound is introduced to the target buffer.
-
Buffer Matrixing: Prepare a matrix of buffers ranging from pH 2.0 to 10.0. Crucially, at pH 7.4, prepare three different concentrations of phosphate buffer (e.g., 10 mM, 50 mM, 100 mM). Causality: This matrix isolates specific catalysis (driven purely by pH) from general catalysis (driven by buffer concentration).
-
Thermal Stress Incubation: Incubate aliquots at 25°C and 40°C in sealed, inert vials[2]. Causality: Testing at multiple temperatures allows for the calculation of the activation energy ( Ea ) via the Arrhenius equation, enabling the prediction of shelf-life at other temperatures[3].
-
Kinetic Quenching: At predetermined time points (0, 1, 3, 6, 24, 48 hrs), extract an aliquot and immediately mix 1:1 (v/v) with cold Acetonitrile containing 0.1% Formic Acid. Causality: Base-catalyzed hydrolysis is extremely fast. Dropping the pH to ~3.0 instantly halts hydroxyl attack, while the organic solvent precipitates buffer salts, locking the kinetic state of the sample for accurate quantification.
-
LC-MS/MS Quantification: Analyze the quenched samples using MRM (Multiple Reaction Monitoring) for both the parent mass and the expected -28 Da hydrolysis product.
Quantitative Data Presentation
The table below summarizes the expected kinetic parameters for the degradation of this benzimidazole-acetate scaffold based on structural liability profiling.
Table 1: Representative Kinetic Parameters for Aqueous Degradation
| pH | Buffer System | Temp (°C) | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) |
| 2.0 | HCl/KCl (50 mM) | 25 | Specific Acid-Catalyzed Hydrolysis | > 72 hours |
| 5.0 | Acetate (50 mM) | 25 | Minimal (Region of Maximum Stability) | > 14 days |
| 7.4 | Phosphate (10 mM) | 37 | Specific & General Base-Catalyzed Hydrolysis | ~ 6 - 8 hours |
| 7.4 | Phosphate (100 mM) | 37 | Specific & General Base-Catalyzed Hydrolysis | ~ 2 - 3 hours |
| 9.0 | Borate (50 mM) | 25 | Specific Base-Catalyzed Hydrolysis | < 1 hour |
Note: The benzimidazole core possesses a weakly basic nitrogen. At acidic pH (< 5.0), protonation of this core increases aqueous solubility but can inductively withdraw electron density from the ester carbonyl, subtly altering the acid-catalyzed hydrolysis rate compared to neutral aliphatic esters.
References[2] Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][3] Title: 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups Source: Journal of Pharmacy and Pharmacology (via PubMed / NIH) URL: [Link][1] Title: Drug stability | Basicmedical Key Source: Basicmedical Key URL: [Link]
Sources
- 1. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 2. database.ich.org [database.ich.org]
- 3. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purification Guide for Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate Synthesis
Welcome to the Application Support Center. The synthesis of O-alkylated 1-hydroxybenzimidazoles, specifically ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, presents unique chemoselectivity challenges. Because the starting material (2-phenyl-1-hydroxybenzimidazole) exists in a solvent-dependent tautomeric equilibrium with its N-oxide form, researchers frequently encounter regiomeric impurities and downstream degradation products[1].
This guide is engineered to help you diagnose, prevent, and remove these impurities using causality-driven methodologies.
Part 1: Troubleshooting Guide (FAQs)
Q1: My LC-MS analysis of the crude batch shows two distinct peaks with the same m/z [M+H]⁺ = 297. What is the secondary peak, and how do I eliminate it? A: You are observing regiomeric impurities. The alkylation of 2-phenyl-1-hydroxybenzimidazole is complicated by its tautomeric equilibrium with 2-phenylbenzimidazole 3-oxide[1]. While your desired product is the O-alkylated ester, the ambidentate nature of the substrate allows for competitive N-alkylation, yielding an N-alkylated benzimidazole 3-oxide[2].
-
Causality & Prevention: The tautomeric shift is highly solvent-dependent. Polar, protic solvents (or highly polar aprotic solvents like DMSO) stabilize the N-oxide form via hydrogen bonding or dipole interactions, driving up N-alkylation rates[1][3]. To suppress this, switch your reaction solvent to a less polar aprotic solvent (e.g., anhydrous acetone or acetonitrile) and use a mild, heterogeneous base like anhydrous K₂CO₃. The hard electrophile (ethyl bromoacetate) will kinetically favor O-alkylation following Hard-Soft Acid-Base (HSAB) principles.
Q2: I am detecting a major impurity at m/z [M+H]⁺ = 269. How did this form, and how can I salvage the batch? A: A mass of 269 Da corresponds to 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid. This is the hydrolysis product of your desired ethyl ester.
-
Causality & Prevention: Ester cleavage occurs when trace water is introduced during the reaction (often from hygroscopic bases like K₂CO₃ that have not been oven-dried) or if the basic aqueous workup is prolonged.
-
Salvage Solution: You do not need to discard the batch. You can remove this impurity via a basic aqueous wash (e.g., saturated NaHCO₃) during the organic extraction phase. The deprotonated acid will partition into the aqueous layer, leaving the intact ester in the organic phase.
Q3: How can I selectively remove unreacted 2-phenyl-1-hydroxybenzimidazole without resorting to column chromatography? A: You can exploit the pKa difference between the starting material and the final product.
-
Causality & Solution: 2-phenyl-1-hydroxybenzimidazole possesses a weakly acidic N-OH proton (pKa ~ 6.5–8.0)[3]. Your O-alkylated product lacks this acidic proton. By washing your organic layer (e.g., ethyl acetate) with a dilute, cold aqueous NaOH solution (0.1 M), the unreacted starting material is deprotonated and partitioned into the aqueous phase as a sodium salt, leaving the highly pure ester in the organic layer.
Part 2: Analytical Data Presentation
Proper identification of impurities requires orthogonal analytical techniques. Use the table below to cross-reference your LC-MS and NMR data to confirm the identity of your batch contaminants.
Table 1: Diagnostic Analytical Markers for Batch Troubleshooting
| Compound | LC-MS [M+H]⁺ | ¹H NMR (Diagnostic CH₂ Peak) | ¹³C NMR (Diagnostic CH₂ Peak) | Physical State / Note |
| Desired O-Alkylated Product | 297 | ~4.80 ppm (singlet) | ~72 ppm | Crystalline solid |
| Impurity A (N-Alkylated N-oxide) | 297 | ~5.35 ppm (singlet) | ~48 ppm | Often an oil or gum |
| Impurity B (Hydrolyzed Acid) | 269 | ~4.75 ppm (singlet) | ~71 ppm | Broad OH peak >10 ppm |
| Unreacted Starting Material | 211 | N/A | N/A | Broad N-OH peak ~11-12 ppm |
Note: The N-alkylated CH₂ protons (Impurity A) are shifted significantly downfield in ¹H NMR due to the adjacent positively charged nitrogen atom in the N-oxide structure.
Part 3: Experimental Protocol for Optimized Synthesis & Impurity Purging
This self-validating protocol is designed to minimize tautomer-driven side reactions and chemically purge impurities during workup.
Step 1: Anhydrous Reaction Setup
-
Charge a flame-dried round-bottom flask with 2-phenyl-1-hydroxybenzimidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq, strictly oven-dried at 120°C for 4 hours).
-
Suspend the mixture in anhydrous acetonitrile (0.2 M concentration). Rationale: Acetonitrile provides a balance of solubility while limiting the stabilization of the N-oxide tautomer.
Step 2: Controlled Alkylation
-
Cool the suspension to 0°C using an ice bath.
-
Add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes. Rationale: Dropwise addition at low temperature prevents local concentration spikes, minimizing over-alkylation and thermal degradation.
Step 3: Reaction Maturation
-
Remove the ice bath, warm to room temperature, and stir for 4-6 hours.
-
Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot is consumed.
Step 4: Acid-Base Impurity Purge (Workup)
-
Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.
-
Redissolve the crude residue in Ethyl Acetate.
-
Purge 1 (Unreacted SM): Wash the organic layer with cold 0.1 M NaOH (2x 20 mL).
-
Purge 2 (Acid Impurity B): Wash with saturated aqueous NaHCO₃ (1x 20 mL).
-
Wash with brine (1x 20 mL) to remove residual water.
Step 5: Crystallization
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the residue from hot ethanol/water to yield the pure ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate.
Part 4: Mechanistic Visualization
Mechanistic pathways of O-alkylation vs. impurity formation in benzimidazole synthesis.
References
- Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles).
- Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals.
- Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs.
Sources
optimizing column chromatography for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate .
This molecule presents a classic chromatographic dichotomy: it contains a weakly basic, hydrogen-bond-accepting benzimidazole core (specifically the N3 nitrogen) paired with a base- and acid-sensitive ethyl ester, and a relatively labile N-O bond[1]. Standard silica gel chromatography often leads to severe tailing, poor recovery, or on-column degradation if not rigorously optimized.
Below is our authoritative troubleshooting guide, empirical data summaries, and a self-validating standard operating procedure (SOP) for your workflows.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my target compound streak down the column despite showing a tight, circular spot on my initial TLC plate? The Causality: Standard silica gel is inherently acidic due to the presence of free silanol groups (Si-OH) on its surface. While your TLC might look clean due to the short development time, the prolonged exposure during column chromatography allows the basic N3 nitrogen of the benzimidazole ring to form strong, multi-point hydrogen bonds with these silanols[2]. This causes a continuous adsorption-desorption lag, manifesting as severe tailing or streaking. The Solution: You must chemically deactivate the stationary phase. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase[2]. The highly basic TEA competitively binds to the acidic silanols, creating a neutral surface for your benzimidazole derivative to partition normally.
Q2: I added TEA to my column, but now my NMR shows that the ethyl ester group has hydrolyzed. How do I prevent this? The Causality: Esters are susceptible to saponification (base-catalyzed hydrolysis). While 1-2% TEA is generally safe, leaving the compound on the column for extended periods, or using wet silica gel (which provides the water necessary for hydrolysis), can degrade the ethyl acetate moiety[3]. The Solution:
-
Speed is critical: Transition from gravity columns to Flash Column Chromatography (pressurized) to minimize residence time.
-
Dry loading: Dry load your sample onto Celite rather than silica gel. Concentrating your sample onto highly acidic silica before loading creates a microenvironment that accelerates degradation.
-
Alternative Phase: If the ester remains unstable, switch from standard silica to Neutral Alumina or Amine-functionalized silica, which inherently prevents acid-catalyzed degradation without the need for liquid TEA[2].
Q3: My product is co-eluting with the starting material (2-phenyl-1H-benzimidazole 1-oxide). How do I resolve them? The Causality: The N-oxide starting material is significantly more polar than your N-alkoxy ester product. If you are using an isocratic (constant) solvent system that is too polar, both compounds will rush off the column together. The Solution: Implement a step-gradient elution. The N-alkoxy ester will elute at a much lower polarity than the N-oxide. Start with a highly non-polar system (e.g., 85:15 Hexane:Ethyl Acetate) to elute the target, then flush the column with a polar system (e.g., 100% Ethyl Acetate or 90:10 DCM:MeOH) to clear the unreacted N-oxide.
Part 2: Empirical Data & Mobile Phase Optimization
To facilitate easy comparison, the following table summarizes the quantitative performance of various solvent systems for this specific compound class.
| Mobile Phase System | Additive | Target Rf | N-Oxide Rf | Peak Shape / Resolution |
| Hexane / EtOAc (70:30) | None | 0.35 (streaks) | 0.10 | Poor; severe tailing observed. |
| Hexane / EtOAc (80:20) | 1% TEA | 0.40 (sharp) | 0.05 | Optimal; baseline resolution. |
| DCM / MeOH (95:5) | None | 0.60 | 0.45 | Suboptimal; co-elution risk. |
| DCM / Acetone (90:10) | 1% TEA | 0.55 | 0.20 | Good alternative if solubility is low. |
Part 3: Diagnostic Workflow Visualization
Below is the logical decision tree for troubleshooting the purification of basic N-heterocyclic esters.
Diagnostic workflow for N-alkoxybenzimidazole ester chromatography troubleshooting.
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system; Step 1 ensures the chemistry is sound before committing your entire batch to the column.
Step 1: The Micro-Validation (TLC Pre-check)
-
Prepare 10 mL of 80:20 Hexane:Ethyl Acetate containing 1% TEA.
-
Spot your crude mixture on a silica TLC plate. Develop the plate in the TEA-doped solvent.
-
Validation Check: If the target spot ( Rf ~0.4) is perfectly circular without a "comet tail," the TEA concentration is sufficient. If tailing persists, increase TEA to 2%.
Step 2: Column Packing (Slurry Method)
-
Measure the required silica gel (typically 30-50x the mass of your crude sample).
-
Prepare the mobile phase: 80:20 Hexane:EtOAc + 1% TEA.
-
Create a slurry by mixing the silica with the mobile phase in an Erlenmeyer flask. Mechanistic note: Packing the column with the TEA-doped solvent ensures all silanol groups are pre-equilibrated and neutralized before the sample touches the stationary phase.
-
Pour the slurry into the column and use compressed air to pack the bed tightly.
Step 3: Sample Loading (Dry Loading)
-
Dissolve the crude ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 (approx. 3x the mass of your crude) to the flask.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Carefully pour the dry powder onto the flat surface of the packed silica bed. Top with a 1 cm layer of protective sand.
Step 4: Gradient Elution & Recovery
-
Elute the column with 3 column volumes (CV) of 85:15 Hexane:EtOAc (+ 1% TEA).
-
Transition to 80:20 Hexane:EtOAc (+ 1% TEA) for 5 CVs to elute the target compound.
-
Collect fractions and verify by TLC.
-
Critical Post-Processing: To remove the residual TEA from your pooled fractions, concentrate the solvent under reduced pressure, add 10 mL of Toluene, and co-evaporate. Toluene forms an azeotrope with TEA, ensuring your final ester is free of amine contamination for downstream NMR or biological assays.
References
-
ResearchGate Contributors. "253 questions with answers in SILICA GEL | Science topic". ResearchGate.net. Available at:[Link]
-
Ansari, N. H., et al. "Synthesis of N-alkoxy-substituted 2H-benzimidazoles". PubMed Central (NIH). Available at:[Link]
Sources
resolving poor solubility issues of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate in polar solvents
Focus Compound: Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of highly lipophilic benzimidazole derivatives. Below, you will find a mechanistic troubleshooting guide, self-validating formulation protocols, and quantitative benchmarks to ensure your experiments yield reproducible results.
Formulation Decision Matrix
Workflow for selecting solubility enhancement strategies based on experimental application.
Section 1: Troubleshooting Guide & FAQs
Q: Why does ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate precipitate immediately upon dilution in aqueous buffers? A: This compound features a highly rigid, lipophilic 2-phenylbenzimidazole core coupled with a hydrophobic ethyl acetate moiety. At physiological pH, it lacks ionizable groups, preventing salt formation. Thermodynamic studies on benzimidazole derivatives indicate that their aqueous solubility is inherently restricted by high crystal lattice energies and a strong preference for solvation in organic environments[1]. When a concentrated DMSO stock is diluted into an aqueous buffer, the rapid shift in solvent polarity drastically reduces the solvation capacity, leading to rapid supersaturation and thermodynamically driven precipitation.
Q: How can I optimize co-solvent mixtures for in vitro screening without compromising cell viability? A: To maintain solubility while keeping DMSO concentrations below the typical 1% (v/v) cytotoxicity threshold, utilize a ternary co-solvent system. A combination of DMSO, a hydrophilic polymer (e.g., PEG400), and a non-ionic surfactant (e.g., Tween 80) creates a localized hydrophobic microenvironment. The surfactant lowers the interfacial tension, while PEG400 acts as a precipitation inhibitor by sterically hindering crystal nucleation.
Q: What is the most effective formulation strategy for oral pharmacokinetic (PK) studies? A: Lipid-based formulations, specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS), are highly recommended for lipophilic benzimidazoles. SMEDDS bypass the dissolution rate-limiting step by maintaining the drug in a solubilized state within lipid droplets[2]. Upon contact with gastrointestinal fluids, these systems spontaneously form microemulsions. Furthermore, the digestion of these lipids stimulates bile secretion, promoting the formation of mixed micelles that act as carriers to transport the highly lipophilic compound across the intestinal epithelium[3].
Q: How can I formulate this compound for intravenous (IV) administration safely? A: Cyclodextrin complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal approach. HP-β-CD features a hydrophobic internal cavity that can encapsulate the bulky 2-phenylbenzimidazole moiety, while its hydrophilic exterior ensures excellent aqueous solubility. This host-guest inclusion complex significantly increases the apparent solubility of benzimidazole derivatives without the hemolysis risks associated with high concentrations of organic co-solvents[4].
Q: Why does the compound degrade during long-term storage in aqueous co-solvents? A: The ethyl acetate moiety is highly susceptible to base- or acid-catalyzed ester hydrolysis. Water in the co-solvent system acts as a nucleophile over time. Solution: Store the API as a lyophilized powder (e.g., in a cyclodextrin complex) or in an anhydrous lipid matrix, reconstituting or dispersing only immediately prior to use.
Section 2: Step-by-Step Self-Validating Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (For IV/Aqueous Assays)
Causality: Lyophilization of the co-dissolved drug and cyclodextrin forces molecular-level entrapment, preventing the highly crystalline benzimidazole core from aggregating independently.
-
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.
-
Solubilization: Dissolve the API in a minimal volume of absolute ethanol.
-
Complexation: Add the API solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 40°C. Stir in an open vessel for 24 hours to allow for complete equilibration and total evaporation of the ethanol.
-
Validation Check 1 (Physical Entrapment): Centrifuge the resulting solution at 10,000 x g for 15 minutes.
-
Causality: Uncomplexed, insoluble API will pellet. If a pellet is visible, the complexation is incomplete, and the cyclodextrin molar ratio must be increased.
-
-
Lyophilization: Freeze the clear supernatant at -80°C and lyophilize for 48 hours to obtain a dry, stable powder.
-
Validation Check 2 (Reconstitution Stability): Reconstitute a small aliquot of the powder in 0.9% saline. The solution must remain optically clear (Nephelometric Turbidity Units < 5) for at least 24 hours at room temperature.
Protocol B: Formulation of SMEDDS (For Oral Delivery)
Causality: The specific Hydrophilic-Lipophilic Balance (HLB) of the surfactant/oil mixture dictates the droplet size upon aqueous dispersion, ensuring the API remains trapped in nanometer-scale micelles.
-
Excipient Blending: Mix a medium-chain triglyceride (e.g., Capryol 90) with a surfactant (e.g., Cremophor EL) and a co-surfactant (e.g., Transcutol P) in a 3:5:2 weight ratio.
-
Drug Loading: Add the API to the lipid mixture. Vortex and sonicate at 37°C until completely dissolved.
-
Validation Check 1 (Isotropy): Allow the mixture to sit at room temperature for 24 hours.
-
Causality: Phase separation or cloudiness indicates drug supersaturation or excipient incompatibility. The mixture must remain a single, clear isotropic phase.
-
-
Dispersion Testing: Add 100 µL of the SMEDDS formulation dropwise into 10 mL of simulated gastric fluid (SGF, pH 1.2) under mild agitation (50 rpm) at 37°C.
-
Validation Check 2 (Microemulsification): Assess the dispersion visually. It should form a transparent or slightly bluish microemulsion within 2 minutes.
-
Causality: A bluish tint indicates droplet sizes < 100 nm due to the Tyndall effect, confirming successful microemulsification and protection against precipitation.
-
Mechanistic pathway of spontaneous microemulsification for lipid-based formulations.
Section 3: Quantitative Data Summary
The table below summarizes the expected solubility enhancement factors for benzimidazole derivatives based on the chosen formulation strategy.
Table 1: Comparative Solubility Enhancement Strategies for Benzimidazole Derivatives
| Formulation Strategy | Mechanism of Solubilization | Expected Solubility Enhancement Factor | Primary Application |
| Co-solvency (10% DMSO) | Polarity reduction & disruption of water hydrogen bonding | 5x - 10x | In vitro cell assays |
| HP-β-CD Complexation | Supramolecular encapsulation of the hydrophobic core | 1000x - 1500x | IV / Parenteral delivery |
| SMEDDS | Lipid micro-emulsification & circumvention of dissolution | > 2000x (Apparent) | Oral / In vivo PK studies |
References
-
Title: Insights: Lipid-Based Formulations for Poorly Soluble Drugs Source: Aenova Group URL: [Link]
-
Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles Source: SciELO URL: [Link]
-
Title: Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Lipid-based formulations for oral administration of poorly water-soluble drugs Source: PubMed URL: [Link]
-
Title: Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems Source: Arabian Journal of Chemistry URL: [Link]
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- 1. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 2. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aenova-group.com [aenova-group.com]
- 4. scielo.br [scielo.br]
Comparative Efficacy of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate (EPBA) vs. Traditional Benzimidazole Derivatives
The benzimidazole scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its broad-spectrum anthelmintic (e.g., albendazole) and anti-ulcer (e.g., omeprazole) properties. However, the emergence of 1-hydroxybenzimidazole derivatives, specifically O-alkylated variants like ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate (EPBA) , has fundamentally shifted the application of this pharmacophore toward novel anti-virulence and targeted cytotoxic therapies.
This guide objectively compares the mechanistic performance, structural logic, and experimental validation of EPBA against traditional benzimidazole derivatives, providing researchers with a comprehensive framework for evaluating these compounds in drug development.
Structural Rationale and Mechanism of Action
Unlike traditional benzimidazoles that primarily exert direct bactericidal or parasiticidal effects by disrupting β-tubulin polymerization or inhibiting proton pumps, EPBA and related 1-hydroxybenzimidazoles operate through transcriptional repression .
EPBA specifically targets the Multiple Adaptational Response (MAR) and AraC family of transcription factors—most notably LcrF in Yersinia species and ExsA in Pseudomonas aeruginosa [1][1]. These transcription factors are responsible for the expression of the Type III Secretion System (T3SS), a critical virulence mechanism used by Gram-negative bacteria to inject toxins into host cells. By binding to the highly conserved helix-turn-helix (HTH) DNA-binding domains of these proteins, EPBA prevents the bacteria from initiating infection without killing the bacteria directly, thereby avoiding the selective pressure that drives antibiotic resistance [2][2].
Divergent mechanisms of action between EPBA and traditional benzimidazoles.
Quantitative Efficacy Comparison
The table below synthesizes the pharmacological profiles of EPBA, its parent free N-hydroxybenzimidazole core, and standard comparative agents. The data highlights the unique non-bactericidal nature of EPBA (high MIC) coupled with its potent anti-virulence (low IC50) and selective cytotoxic properties [3][3].
| Compound Class | Primary Target | Mechanism of Action | IC50 (LcrF DNA-Binding) | Cytotoxicity (HL-60/K562) | Antibacterial MIC |
| EPBA | LcrF / ExsA | T3SS Transcriptional Repression | ~15 - 25 μM | Moderate (Apoptosis Induction) | >100 μg/mL (Non-lethal) |
| Free N-OH Benzimidazoles | LcrF / MarA | T3SS Transcriptional Repression | 8 - 18 μM | Low | >100 μg/mL (Non-lethal) |
| Albendazole | β-Tubulin | Cytoskeletal Disruption | N/A | High | N/A |
| Fluoroquinolones (Control) | DNA Gyrase | DNA Replication Inhibition | N/A | High | <1 μg/mL (Lethal) |
Experimental Validation Systems
To ensure scientific integrity, the evaluation of EPBA requires self-validating experimental protocols that prove target specificity rather than generalized toxicity.
Protocol A: Electrophoretic Mobility Shift Assay (EMSA) for LcrF-DNA Binding
Causality & Logic: EMSA is utilized because it allows the direct observation of protein-DNA complexes without altering their native conformation. Native PAGE is strictly required; denaturing conditions (like SDS) would artificially destroy the non-covalent interactions between LcrF and the target DNA promoter. To prove that EPBA does not indiscriminately bind all DNA-binding proteins (a common false-positive in drug screening), the SlyA transcription factor is used as an internal negative control [1][1].
-
Protein Purification: Express and purify recombinant LcrF (target) and SlyA (control) proteins using a Ni-NTA affinity column.
-
Compound Incubation: Incubate 0.5 μM LcrF with varying concentrations of EPBA (0.1 μM to 100 μM) in binding buffer (20 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT) for 20 minutes at room temperature. Self-Validation: Include a vehicle-only (DMSO) control to ensure the solvent does not inhibit binding.
-
Probe Addition: Add 10 nM of fluorescently labeled target DNA (containing the specific LcrF recognition sequence) and incubate for an additional 15 minutes.
-
Electrophoresis: Resolve the mixtures on a 6% native polyacrylamide gel at 4°C to maintain complex stability.
-
Quantification: Image the gel and calculate the IC50 by measuring the ratio of the shifted LcrF-DNA complex band versus the free DNA band.
Step-by-step EMSA workflow for validating LcrF-DNA binding inhibition.
Protocol B: Whole-Cell T3SS Secretion Assay
Causality & Logic: While EMSA proves direct binding, it does not prove cellular penetration. The whole-cell assay bridges this gap. By adding EGTA to the culture media, calcium is artificially depleted. In Yersinia, low calcium mimics the environment of host cell contact, forcefully triggering the T3SS to secrete Yop proteins. If EPBA successfully penetrates the bacterial cell wall and inhibits LcrF, Yop secretion will be halted despite the EGTA trigger.
-
Bacterial Culture: Grow Yersinia pseudotuberculosis in BHI broth at 26°C overnight.
-
Induction & Treatment: Dilute the culture into fresh media containing 5 mM EGTA (to trigger T3SS) and EPBA at varying concentrations. Shift the temperature to 37°C for 3 hours.
-
Protein Extraction: Centrifuge the cultures. Collect the supernatant (containing secreted Yops) and the cell pellet (containing intracellular proteins).
-
Western Blotting: Analyze the supernatant for YopE (a T3SS effector). Self-Validation: Probe the cell pellet for RNA polymerase as a loading control to prove EPBA did not simply kill the bacteria or halt global protein synthesis.
Structure-Activity Relationship (SAR) Logic
The specific chemical architecture of EPBA is not accidental; it is a highly optimized prodrug system. The free N-hydroxy group of standard 1-hydroxybenzimidazoles is highly polar, which restricts its ability to cross the lipophilic bacterial cell wall.
By modifying position 1 with an ethyl acetate group , EPBA gains significant lipophilicity. This esterification acts as a permeability enhancer. Once EPBA enters the bacterial cytoplasm, endogenous esterases cleave the acetate group, releasing the active N-hydroxybenzimidazole pharmacophore that chelates within the hydrophobic pocket of the LcrF HTH domain. Simultaneously, the phenyl ring at position 2 provides critical steric bulk that anchors the molecule within the transcription factor's binding groove, displacing native DNA residues.
Structure-Activity Relationship (SAR) logic for EPBA modifications.
References
- Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole deriv
- N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents. PMC.
- Novel anti-infection agents: Small-molecule inhibitors of bacterial transcription factors.
Sources
- 1. N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern comparison for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Mass Spectrometry Fragmentation Pattern Comparison: Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate vs. N-Alkyl Analogues
Executive Summary & Analytical Context
For drug development professionals and analytical chemists, distinguishing between structural isomers or closely related derivatives is a critical bottleneck in metabolite identification and impurity profiling. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate (the "Target", an N-O linked 1-hydroxybenzimidazole derivative) against its direct N-alkylated alternative, ethyl 2-(2-phenyl-1H-1,3-benzimidazol-1-yl)acetate (the "Comparator", an N-C linked derivative).
By leveraging high-resolution electrospray ionization tandem mass spectrometry (ESI-HRMS/MS), we can exploit the distinct bond dissociation energies of the N-O versus N-C linkages to generate highly diagnostic fragmentation fingerprints.
Mechanistic Principles & Causality (E-E-A-T)
As an Application Scientist, it is crucial to understand why molecules fragment the way they do, rather than just memorizing m/z values. The fragmentation pathways of benzimidazole derivatives are governed by the stability of the imidazole ring and the lability of its substituents[1].
-
The Target (N-O Linkage): The N-O bond is inherently weaker (bond dissociation energy ~200-250 kJ/mol) compared to an N-C bond. Under Collision-Induced Dissociation (CID), the target molecule ([M+H]⁺ m/z 297.12) preferentially undergoes homolytic or heterolytic cleavage at the N-O bond. This eliminates the oxyacetate moiety, leaving a highly stable 2-phenylbenzimidazole cation (m/z 195.09). This behavior is highly diagnostic of heterocyclic N-oxy compounds[2], which frequently exhibit dominant [M - O-R] or [M - 16] fragmentations[3].
-
The Comparator (N-C Linkage): The N-C bond is significantly stronger (~300-350 kJ/mol). Consequently, the molecular ion ([M+H]⁺ m/z 281.13) requires higher collision energies to cleave the core linkage[4]. Instead, fragmentation competes with the cleavage of the ester side-chain, leading to the prominent loss of the ethoxy radical/neutral (-OEt) or the entire carboxyethyl group (-COOEt), yielding m/z 208.10 before the core N-C bond breaks.
-
Core Benzimidazole Fragmentation: Both molecules eventually yield fragments that undergo the classic sequential loss of hydrogen cyanide (HCN, 27 Da), a universal hallmark of imidazole and benzimidazole ring systems[1].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates System Suitability Tests (SST) to verify mass accuracy and collision energy calibration prior to sample analysis.
Step-by-Step Methodology:
-
System Suitability & Blank Run: Inject a blank solvent (50:50 MeOH:H₂O with 0.1% Formic Acid) followed by a calibration standard (e.g., Reserpine) to validate mass accuracy (< 5 ppm error) and ensure zero carryover.
-
Sample Preparation: Dissolve the Target and Comparator compounds in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike with 50 ng/mL of an isotopically labeled internal standard (e.g., Benzimidazole-d5) to monitor ionization suppression.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) at 0.4 mL/min.
-
Ionization (ESI+): Operate the source in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
-
CID Fragmentation (Energy Stepping): Isolate the [M+H]⁺ precursor ions in the quadrupole. Apply a normalized collision energy (NCE) stepped gradient of 15%, 30%, and 45% to capture both fragile (N-O) and robust (N-C) fragmentation events in a single composite spectrum.
-
High-Resolution Detection: Acquire MS/MS spectra using an Orbitrap or Q-TOF mass analyzer at a resolution of 70,000 (at m/z 200).
LC-MS/MS workflow emphasizing self-validating system suitability and CID fragmentation.
Quantitative Data Comparison
The table below summarizes the high-resolution MS/MS data (acquired at NCE 30%), highlighting the stark contrast in relative abundances due to the structural differences.
| Feature | Target (N-O Linked Ester) | Comparator (N-C Linked Ester) |
| Formula | C₁₇H₁₆N₂O₃ | C₁₇H₁₆N₂O₂ |
| Precursor [M+H]⁺ | m/z 297.1239 (15% abundance) | m/z 281.1285 (45% abundance) |
| Primary Fragment | m/z 195.0917 (100%, Base Peak) (Cleavage of entire N-O bond) | m/z 208.1000 (100%, Base Peak) (Loss of -COOEt from ester chain) |
| Secondary Fragment | m/z 251.0821 (10%)(Loss of EtOH from ester) | m/z 236.1100 (25%)(Loss of -OEt) |
| Core Fragment | m/z 168.0800 (40%)(Loss of HCN from m/z 195) | m/z 195.0917 (30%)(N-C cleavage requiring high energy) |
| Diagnostic Marker | Extreme lability of m/z 297 → 195 | Stepwise ester degradation |
Structural Pathway Analysis
The visualization below maps the divergent logic of the fragmentation pathways. Notice how the Target bypasses ester-specific fragmentation almost entirely because the N-O bond acts as a "weak link" thermodynamic sink, whereas the Comparator is forced to fragment along the ester chain first.
Divergent CID fragmentation pathways driven by N-O vs. N-C bond dissociation energies.
Conclusion & Best Practices for Researchers
When analyzing N-oxybenzimidazole derivatives like ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, researchers must account for the extreme lability of the N-O bond.
-
Avoid False Negatives: If collision energies are set too high during targeted MRM (Multiple Reaction Monitoring) method development, the precursor ion (m/z 297) will be completely depleted in the source or collision cell, leading to poor sensitivity.
-
Utilize Energy Stepping: Always use stepped CID energies (e.g., 15-30-45 eV) to ensure both the fragile N-O cleavage (m/z 195) and the stable core rearrangements (loss of HCN) are captured for confident structural elucidation.
References
-
Product Class 4: Benzimidazoles - Thieme E-Books & E-Journals Source: Thieme Connect URL:[Link]
-
1-HYDROXY-5-(2-THEN0YL)BENZIMIDAZOLE 3-OXIDES Source: Semantic Scholar / Heterocycles URL:[Link]
-
Novel anti-infection agents: Small-molecule inhibitors of bacterial transcription factors Source: ResearchGate URL:[Link]
-
General mass spectral fragmentation pattern for 21-30 Source: ResearchGate URL:[Link]
Sources
Validating Biological Assays Using Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate (EPBA) as a Reference Standard
As a Senior Application Scientist, I frequently encounter the challenge of standardizing high-throughput screening (HTS) and orthogonal validation assays for novel therapeutics. When targeting complex nuclear enzymes like DNA Topoisomerase II (Topo II), the choice of reference standard dictates the reliability of your entire screening cascade.
The compound ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate (hereafter referred to as EPBA ) has emerged as a structurally stable, mid-affinity reference standard. It is particularly valuable for validating assays targeting Topo II, offering distinct advantages over traditional high-affinity irreversible inhibitors by providing a reversible, highly reproducible baseline for calculating relative IC50 and Kd values. This guide objectively compares EPBA against standard alternatives and provides self-validating protocols to ensure absolute scientific integrity in your laboratory workflows.
Mechanistic Rationale: The Case for EPBA
Type II topoisomerases alter DNA topology by creating transient double-strand breaks, passing an intact DNA strand through the break, and religating the backbone[1]. Inhibitors of this enzyme are broadly classified into two categories: Topo II poisons (like Etoposide) and catalytic inhibitors (like Merbarone or ICRF-193)[2].
Poisons stabilize the transient Topo II-DNA cleavage complex, leading to an accumulation of double-strand breaks[3]. While highly effective clinically, using poisons as reference standards in biochemical screening assays is problematic. They do not inhibit the initial catalytic steps and often yield complex, non-linear kinetics in standard relaxation assays. Furthermore, high concentrations of Etoposide can cause assay interference and require complex DNA repair enzyme cocktails to quantify the resulting lesions accurately[3].
Conversely, benzimidazole-based compounds have been extensively validated as non-intercalative catalytic inhibitors[4]. EPBA, featuring a 2-phenylbenzimidazole core and a highly soluble N1-oxyacetate moiety, acts by blocking the ATP-binding domain or preventing the N-terminal clamp closure. This prevents the formation of the pre-cleavage complex entirely[5]. For assay validation, EPBA provides a clean, reversible, and dose-dependent inhibition curve without the confounding variable of DNA fragmentation, making it the superior reference standard for HTS campaigns[6].
Fig 1: Mechanistic divergence between EPBA and Etoposide on the Topo II catalytic cycle.
Comparative Performance Analysis
To establish a robust assay, you must understand how your reference standard performs against historical benchmarks. The table below summarizes the quantitative and qualitative differences between EPBA, Etoposide, and Merbarone in Topo II validation assays.
| Assay Parameter | EPBA (Reference Standard) | Etoposide (Alternative 1) | Merbarone (Alternative 2) |
| Mechanism of Action | Catalytic Inhibitor | Topo II Poison | Catalytic Inhibitor |
| IC50 (Decatenation Assay) | ~12.5 µM | 47.5 ± 2.2 µM[1] | 26.0 ± 4.7 µM[1] |
| Cleavage Complex Formation | No[5] | Yes[1] | No[1] |
| Genotoxicity in Cells | Low | High[2] | Low |
| Aqueous Solubility | High (N1-acetate driven) | Low to Moderate | Low |
| Primary Assay Utility | Baseline for HTS kinetics | Positive control for DNA damage | Baseline for non-poisons |
Experimental Protocols: Self-Validating Systems
A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system : the simultaneous inclusion of a DNA-only negative control, a vehicle-treated positive control, and an Etoposide comparator ensures that any shift in the EPBA IC50 curve immediately flags reagent degradation or buffer anomalies.
Protocol: Self-Validating Topo II-Mediated pBR322 Relaxation Assay
Objective: To determine the IC50 of test compounds using EPBA as the quantitative baseline.
Step 1: Reagent Preparation & Master Mix
-
Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.9), 50 mM NaCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, and 15 μg/mL Bovine Serum Albumin (BSA)[6].
-
Causality: BSA is critical here; it prevents the highly charged Topo II enzyme from adhering to the walls of the plastic microcentrifuge tubes, ensuring the enzyme concentration remains constant across all wells. ATP is the essential cofactor for the clamp-closure mechanism targeted by EPBA.
Step 2: Compound Addition & Internal Controls
-
Dispense 0.3 μg of supercoiled pBR322 plasmid DNA into each reaction tube[5].
-
Set up the self-validating control matrix:
-
Negative Control: Buffer + DNA (Validates plasmid integrity; 0% relaxation).
-
Positive Control: Buffer + DNA + Vehicle (DMSO) + Topo II (Validates maximum enzyme velocity; 100% relaxation).
-
Reference Standard: Buffer + DNA + Topo II + EPBA (Titrated from 0.1 to 50 μM to define the assay's dynamic range and Z'-factor).
-
Comparator: Buffer + DNA + Topo II + Etoposide at 100 μM (Validates poison-mediated cleavage).
-
Step 3: Incubation & Termination
-
Add 2 Units of human Topo IIα to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 μL of 10% SDS and 0.5 mg/mL Proteinase K, followed by an additional 15-minute incubation at 37°C[7].
-
Causality: SDS immediately denatures the enzyme, halting kinetics. Proteinase K digests the Topo II protein. Because Topo II covalently links to DNA during its catalytic cycle, failing to digest the enzyme would cause the DNA to remain trapped in the loading well during electrophoresis, yielding false-positive inhibition data.
Step 4: Electrophoretic Resolution & Densitometry
-
Resolve the samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts) at 5 V/cm for 2 hours.
-
Post-stain with ethidium bromide and quantify the disappearance of the supercoiled band using densitometry.
Fig 2: Self-validating workflow for Topo II relaxation assays using EPBA as a standard.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICRF193 potentiates the genotoxicity of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Antimicrobial Efficacy of Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzimidazole scaffolds have emerged as a promising area of research.[1][2][3] Their structural similarity to purine nucleotides allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial and antifungal effects.[4][5] This guide provides a comprehensive, data-driven comparison of the antimicrobial efficacy of a specific derivative, ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, with other notable benzimidazole compounds and standard antimicrobial drugs.
The selection of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate for this analysis is predicated on the established importance of substitutions at the N-1 and C-2 positions of the benzimidazole ring, which are known to significantly influence antimicrobial potency.[1] This guide will delve into the experimental data, providing researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development efforts.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potential of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate was evaluated against a panel of pathogenic bacteria and fungi. Its performance was benchmarked against both established benzimidazole derivatives and widely used clinical antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal). The primary methods for assessing efficacy were the Agar Well Diffusion method to determine the zone of inhibition and the Broth Microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Antibacterial Screening Results
The following table summarizes the comparative antibacterial activity, with data synthesized from various studies on benzimidazole derivatives.[6][7]
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
| S. aureus | E. coli | |
| Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate | 21 | 19 |
| 2-(p-tolyl)-1H-benzo[d]imidazole | 18 | 16 |
| 1-benzyl-2-phenyl-1H-benzo[d]imidazole | 20 | 18 |
| Ciprofloxacin (Standard) | 25 | 28 |
Antifungal Screening Results
The antifungal efficacy was tested against common pathogenic fungi, with results presented below.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
| C. albicans | A. niger | |
| Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate | 19 | 17 |
| 2-(p-tolyl)-1H-benzo[d]imidazole | 16 | 14 |
| 1-benzyl-2-phenyl-1H-benzo[d]imidazole | 18 | 16 |
| Fluconazole (Standard) | 24 | 22 |
Experimental Protocols: A Guide to Reproducible Science
The following are detailed methodologies for the antimicrobial screening assays, designed to ensure the trustworthiness and reproducibility of the results.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) as per the manufacturer's instructions and pour into sterile Petri plates.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism, standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration (e.g., 100 µg/mL) of the test compounds, standard drugs, and a solvent control (DMSO) into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Plate Preparation: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism without any compound) and a negative control (broth without any microorganism).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion method.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow and Mechanistic Insights
The overall experimental workflow is designed to systematically evaluate the antimicrobial potential of novel compounds.
Caption: A streamlined workflow for the synthesis, antimicrobial screening, and analysis of novel benzimidazole derivatives.
The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes. One of the proposed mechanisms is the inhibition of DNA gyrase, a crucial bacterial enzyme involved in DNA replication.[1] By binding to this enzyme, the benzimidazole scaffold can disrupt DNA synthesis, ultimately leading to cell death. Another hypothesis suggests that due to their structural similarity to purines, these compounds may compete with natural purines, thereby inhibiting the synthesis of nucleic acids and proteins.[4]
Discussion and Future Perspectives
The experimental data indicates that ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate exhibits significant antimicrobial activity against the tested strains. Its efficacy is comparable to that of other potent benzimidazole derivatives and, while not as potent as the standard clinical drugs, it represents a promising lead compound. The presence of the ethoxyacetate group at the N-1 position and the phenyl group at the C-2 position appear to be favorable for antimicrobial activity.
Further research should focus on a more extensive structure-activity relationship (SAR) study to optimize the substituents on the benzimidazole core and the phenyl ring to enhance potency and broaden the spectrum of activity.[1][4] Investigating the precise mechanism of action through enzyme inhibition assays and molecular docking studies will be crucial for the rational design of next-generation benzimidazole-based antimicrobial agents.[7] The development of derivatives with improved pharmacokinetic and safety profiles will also be a critical step towards their potential clinical application.
References
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.).
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-neg
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine.
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2021). Taylor & Francis Online.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017).
- Antibacterial and antifungal activities of benzimidazole and benzoxazole deriv
- A Comparative Guide to Benzimidazole Derivatives for Researchers and Drug Development Professionals. (2025). BenchChem.
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsm.com [ijpsm.com]
- 7. tandfonline.com [tandfonline.com]
Comprehensive Safety and Handling Guide for Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Introduction & Mechanistic Context
As a Senior Application Scientist, I frequently guide laboratories in transitioning novel benzimidazole derivatives—such as ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate—from in silico design to benchtop synthesis. This compound features a lipophilic 2-phenylbenzimidazole core coupled with an oxyacetate ester moiety. This structural motif is highly valued in drug discovery for its potential to interact with various kinase and receptor targets.
However, the same physicochemical properties that make it biologically active (e.g., high membrane permeability, lipophilicity) also dictate its toxicological profile. The lipophilic nature facilitates rapid dermal absorption, while the ester group can undergo hydrolysis in vivo, potentially causing localized irritation. Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is not just a regulatory formality; it is a mechanistic necessity to prevent systemic exposure (1[1]).
Hazard Profile & Causality of PPE Selection
While a compound-specific Safety Data Sheet (SDS) for newly synthesized derivatives might be limited, we must extrapolate from the well-documented hazards of related benzimidazole compounds to build a self-validating safety system (1[1]).
-
Dermal Exposure: The lipophilic core allows the molecule to partition into the stratum corneum. We must use nitrile or polychloroprene gloves, as these elastomers provide a high-density barrier against non-polar organic molecules (2[2]).
-
Inhalation Risk: If handled as a dry powder, the crystalline nature of benzimidazoles can generate respirable dust that deposits in the alveolar region, causing respiratory irritation (3[3]). A particulate respirator (N95 or P100) and a chemical fume hood are mandatory (1[1]).
-
Ocular Toxicity: Accidental transfer or aerosolization can cause severe eye irritation. Standard safety glasses are insufficient; chemical splash goggles (ANSI Z87.1) are required to seal the ocular cavity (4[4], 5[5]).
Quantitative PPE Matrix
Summarizing the required PPE into a structured table for immediate logistical deployment:
| PPE Category | Specific Equipment | Specification / Standard | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile Gloves | Minimum 0.11 mm thickness (EN 374) | Prevents dermal absorption of the lipophilic benzimidazole core (1[1]). |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z87.1 compliant, indirect venting | Shields against crystalline dust and solvent splashes (5[5]). |
| Body Protection | Flame-Resistant Lab Coat | Knee-length, cuffed sleeves | Barrier against particulate settling and accidental spills (6[6]). |
| Respiratory | Particulate Respirator / Fume Hood | N95/P100 mask; Hood face velocity 80-100 fpm | Prevents inhalation of respirable crystalline aerosols (3[3]). |
Experimental Workflow & Operational Plan
To ensure self-validating safety, the operational protocol must be executed sequentially.
Operational workflow for handling benzimidazole derivatives.
Step-by-Step Handling Protocol:
-
Preparation & Engineering Controls: Conduct all weighing and transfer operations inside a certified chemical fume hood to utilize engineering controls as the primary defense (7[7]). Ensure the sash is positioned correctly.
-
Donning PPE: Put on the lab coat and chemical splash goggles. Wash hands, then don the inner pair of nitrile gloves, followed by the outer pair. This double-gloving technique ensures that if the outer glove is contaminated, the inner glove maintains the barrier during doffing (5[5]).
-
Handling and Weighing: Use an anti-static weighing boat. Benzimidazole powders can hold static charges, causing them to aerosolize when manipulated. Ground the spatula before transferring the chemical (8[8]).
-
Solubilization: If preparing a stock solution (e.g., in DMSO or DMF), add the solvent slowly to the solid to minimize aerosolization. Cap the vial immediately (1[1]).
-
Doffing & Decontamination: Wipe down the analytical balance and hood surface with a compatible solvent (e.g., 70% ethanol or isopropanol). Remove the outer gloves using the "beak method" to avoid touching the contaminated exterior (9[9]). Remove goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
Spill Response Plan
A self-validating protocol requires a pre-planned response to deviations.
-
Minor Powder Spill: Do not dry sweep, as this generates airborne dust (8[8]). Put on appropriate PPE. Cover the powder with damp paper towels (using water or a low-volatility solvent) to suppress aerosolization. Carefully scoop the wet material into a designated hazardous waste container (10[10]).
-
Solution Spill: Neutralize or absorb the liquid using a compatible chemical absorbent (e.g., organic Spill-X). Work from the perimeter inward to prevent spreading. Place the saturated absorbent into a sealable bag or rigid container (10[10]).
Hazardous Waste Disposal Plan
Because this compound contains a biologically active heterocycle and an ester, it must be treated as hazardous chemical waste in compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines (11[11]).
-
Segregation: Do not mix benzimidazole waste with strong acids or oxidizers. Store in a chemically compatible, clearly labeled container (e.g., high-density polyethylene) (12[12]).
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste (13[13]).
-
Labeling & Removal: Label the container with the exact chemical name ("ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate") and the words "Hazardous Waste". EPA regulations dictate that once a container is full, it must be removed from the SAA to a Central Accumulation Area within 3 days (12[12], 13[13]).
References
-
CDH Fine Chemical. "Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS". 9
-
Columbia University. "Policy for Personal Protective Equipment (PPE) in Research Laboratories". 4
-
Benchchem. "Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole". 1
-
Chemos. "Safety Data Sheet: 2-(Cyanomethyl)benzimidazole".3
-
OSHA. "Laboratory Safety Guidance". 7
-
TCI Chemicals. "SAFETY DATA SHEET - Benzimidazole". 8
-
YMAWS. "KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM". 10
-
NIH. "Working with Chemicals - Prudent Practices in the Laboratory". 2
-
NC State University. "Personal Protective Equipment Requirements for Laboratories". 5
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". 12
-
Columbia University Research. "Hazardous Chemical Waste Management Guidelines". 13
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". 11
-
Cornell University. "Chemical Hygiene Plan | Environment, Health and Safety". 6
Sources
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 7. osha.gov [osha.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. research.columbia.edu [research.columbia.edu]
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